4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a 2,4-dichlorophenyl group, a methylthio group, and a methyl group attached to the pyrimidine ring. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where a 2,4-dichlorophenyl group is introduced to the pyrimidine ring.
Addition of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using methylthiolating agents.
Methylation: The final step involves the methylation of the pyrimidine ring to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Similar structure but lacks the methylthio and methyl groups.
6-Methyl-2-thiopyrimidine: Similar structure but lacks the 2,4-dichlorophenyl group.
4-Methylthio-2,6-dichloropyrimidine: Similar structure but lacks the methyl group.
Uniqueness
Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential biological activity, while the methylthio and methyl groups contribute to its stability and solubility.
Properties
CAS No. |
6310-07-2 |
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Molecular Formula |
C13H12Cl2N2S2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C13H12Cl2N2S2/c1-8-5-12(17-13(16-8)18-2)19-7-9-3-4-10(14)6-11(9)15/h3-6H,7H2,1-2H3 |
InChI Key |
RPGWXIHGMXCTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)SCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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